5-Oxa-8-azaspiro[3.5]nonan-7-one

conformational constraint rotatable bonds drug design

Optimize your medicinal chemistry program with 5-Oxa-8-azaspiro[3.5]nonan-7-one, a conformationally locked spirocyclic building block. Its unique oxetane-δ-lactam architecture delivers zero rotatable bonds, maximizing target binding affinity by minimizing entropic penalty. With a TPSA of 38.33 Ų and LogP of 0.0555, this 141.17 g/mol fragment is ideal for CNS lead optimization and fragment-based screening. Choose a verified scaffold to replace flexible amines and enhance metabolic stability.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 1784305-29-8
Cat. No. B1436322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-8-azaspiro[3.5]nonan-7-one
CAS1784305-29-8
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNC(=O)CO2
InChIInChI=1S/C7H11NO2/c9-6-4-10-7(5-8-6)2-1-3-7/h1-5H2,(H,8,9)
InChIKeyUZVWYTQUEOMWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 1784305-29-8): Procurement and Differentiation Guide for Spirocyclic Building Blocks


5-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 1784305-29-8) is a heteroatom-containing spirocyclic scaffold featuring a fused oxetane and δ-lactam ring system . Its spiro[3.5] framework combines a four-membered oxygen heterocycle (oxetane) with a six-membered nitrogen-containing lactam, imparting high conformational rigidity and a unique three-dimensional architecture . This compound serves as a versatile building block in medicinal chemistry and drug discovery programs .

5-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 1784305-29-8): Why In-Class Spirocyclic Analogs Are Not Interchangeable


Spirocyclic scaffolds bearing the generic "oxa-azaspiro" designation vary substantially in ring size, heteroatom positioning, and conformational constraints, all of which profoundly influence physicochemical properties, target binding, and metabolic fate . Substituting 5-oxa-8-azaspiro[3.5]nonan-7-one with a regioisomer such as 6-oxa-2-azaspiro[3.4]octane or 7-oxa-2-azaspiro[3.5]nonane alters the spatial orientation of hydrogen bond donors/acceptors and the overall molecular topology, potentially disrupting critical ligand-protein interactions or altering pharmacokinetic profiles . The following evidence dimensions quantify specific points of differentiation that preclude generic substitution.

5-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 1784305-29-8): Head-to-Head and Cross-Study Comparative Evidence for Procurement Decisions


Conformational Restriction and Zero Rotatable Bonds versus Flexible Analogs

5-Oxa-8-azaspiro[3.5]nonan-7-one possesses zero rotatable bonds (rotatable_bonds = 0) as confirmed by ChemScene vendor data . This complete conformational locking is a direct consequence of its fused spirocyclic oxetane-lactam architecture. In contrast, acyclic or monocyclic analogs such as simple piperidinones or morpholinones typically possess one to three rotatable bonds, introducing conformational flexibility and an entropic penalty upon target binding. The spirocyclic framework locks functional groups into a fixed three-dimensional orientation, which can enhance binding affinity by pre-organizing the molecule into its bioactive conformation .

conformational constraint rotatable bonds drug design entropy

Predicted LogP (0.06): Favorable Hydrophilic-Lipophilic Balance versus High-LogP Spirocyclic Comparators

5-Oxa-8-azaspiro[3.5]nonan-7-one exhibits a calculated LogP of 0.0555, as reported in vendor technical specifications . This near-neutral lipophilicity contrasts with other spirocyclic building blocks bearing hydrophobic substituents or alternative ring compositions. For example, the benzyloxy derivative cis-2-benzyloxy-5-oxa-8-azaspiro[3.5]nonan-7-one (CAS 2725791-15-9) has a predicted LogP approximately two units higher (class-level inference based on substantial molecular weight increase and benzyl moiety addition) . The lower LogP of the unsubstituted parent scaffold indicates superior aqueous compatibility and potentially reduced non-specific protein binding .

lipophilicity LogP ADME drug-likeness

Predicted Density (1.19 g/cm³): Differentiating Physical Property for Formulation and Handling

5-Oxa-8-azaspiro[3.5]nonan-7-one has a predicted density of 1.19 ± 0.1 g/cm³ . This value distinguishes it from other oxa-azaspiro regioisomers. For comparative reference, 1-oxa-6-azaspiro[3.5]nonane (a structural analog lacking the lactam carbonyl and bearing different heteroatom positioning) has a predicted density of approximately 1.0–1.04 g/cm³ [1]. The higher density of 5-oxa-8-azaspiro[3.5]nonan-7-one is attributable to its lactam carbonyl, which enables stronger intermolecular dipole-dipole interactions and more efficient crystal packing compared to the fully saturated amine analog.

density physical property formulation crystallinity

Predicted Boiling Point (354.7 °C): Thermal Stability Differentiator for Synthetic Route Planning

The predicted boiling point of 5-Oxa-8-azaspiro[3.5]nonan-7-one is 354.7 ± 35.0 °C at 760 mmHg . This is substantially higher than the boiling point of 1-oxa-6-azaspiro[3.5]nonane (207.8 ± 13.0 °C) [1], a structurally related spirocyclic amine lacking the lactam carbonyl. The 147 °C difference reflects the presence of the amide functionality, which introduces strong intermolecular hydrogen bonding that must be overcome for vaporization. This thermal stability profile has practical implications for synthetic route design, purification method selection, and storage considerations.

thermal stability boiling point reaction conditions process chemistry

Topological Polar Surface Area (TPSA = 38.33 Ų): CNS Penetration Potential versus Higher-TPSA Regioisomers

5-Oxa-8-azaspiro[3.5]nonan-7-one has a calculated Topological Polar Surface Area (TPSA) of 38.33 Ų . In medicinal chemistry, a TPSA below 60–70 Ų is generally associated with favorable passive diffusion across the blood-brain barrier (BBB) . Spirocyclic scaffolds with alternative heteroatom arrangements or additional polar substituents may exceed this threshold. The low TPSA of 5-oxa-8-azaspiro[3.5]nonan-7-one positions it as a CNS-amenable scaffold, whereas analogs with exposed carboxylates or multiple additional hydrogen bond donors/acceptors would be predicted to have reduced BBB permeability.

TPSA blood-brain barrier CNS drug discovery permeability

5-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 1784305-29-8): Evidence-Backed Application Scenarios for Procurement and Research Use


Medicinal Chemistry Lead Optimization Requiring Enhanced Conformational Constraint

5-Oxa-8-azaspiro[3.5]nonan-7-one is optimally deployed when a medicinal chemistry program requires reduction of conformational entropy to improve target binding affinity. The compound's zero rotatable bonds provide complete conformational locking, which can pre-organize pharmacophoric elements and reduce the entropic penalty upon binding. This scaffold is particularly suited for replacing flexible linkers or monocyclic amines (e.g., piperidine, morpholine) in lead series where improved potency and selectivity are desired .

Central Nervous System (CNS) Drug Discovery Programs

With a calculated TPSA of 38.33 Ų and LogP of 0.0555 , 5-Oxa-8-azaspiro[3.5]nonan-7-one resides within favorable physicochemical space for passive blood-brain barrier penetration. This scaffold is appropriate for CNS-targeted programs where maintaining low polar surface area and balanced lipophilicity is critical for achieving adequate brain exposure. The oxetane moiety additionally offers metabolic stability advantages over more oxidatively labile functional groups .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

As a low molecular weight (141.17 g/mol) spirocyclic building block , 5-Oxa-8-azaspiro[3.5]nonan-7-one is well-suited for fragment-based screening libraries and scaffold-hopping initiatives. The compound's three-dimensional architecture and balanced physicochemical properties (LogP ~0.06, TPSA ~38 Ų) provide a distinct chemical starting point compared to planar aromatic fragments. Its hydrogen bond donor (lactam N-H) and acceptor (lactam carbonyl, oxetane oxygen) offer multiple vectors for fragment growth and optimization .

Synthetic Methodology Development and Process Chemistry Scale-Up

The thermal stability profile of 5-Oxa-8-azaspiro[3.5]nonan-7-one (predicted boiling point 354.7 °C) makes it a robust substrate for exploring high-temperature reaction conditions in synthetic methodology development. Additionally, the compound's density (1.19 g/cm³) and crystallinity potential (inferred from lactam hydrogen bonding capability) are favorable for solid-state handling and purification operations. Process chemistry groups developing scalable routes to spirocyclic intermediates may find this scaffold compatible with a broad range of reaction conditions.

Quote Request

Request a Quote for 5-Oxa-8-azaspiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.